molecular formula C13H14O3 B14504146 Acetic acid;1-phenylpent-1-en-4-yn-3-ol CAS No. 63399-81-5

Acetic acid;1-phenylpent-1-en-4-yn-3-ol

Cat. No.: B14504146
CAS No.: 63399-81-5
M. Wt: 218.25 g/mol
InChI Key: AAPPUIKZPCXHCS-UHFFFAOYSA-N
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Description

Acetic acid;1-phenylpent-1-en-4-yn-3-ol is a chemical intermediate of interest in synthetic organic chemistry and materials science research. This compound features a phenyl group conjugated to an enyne system, a structure often utilized in constructing complex molecular frameworks. Based on closely related structures such as 1-phenylhept-1-en-3-yl acetate and 1-phenylhex-1-en-4-yn-3-ol , this compound is expected to serve as a versatile precursor. Its molecular scaffold is valuable for exploring novel synthetic pathways, including cyclization and cross-coupling reactions, which are fundamental in developing new active compounds and functional materials. Researchers can leverage this building block for the synthesis of more complex molecules targeting various biological pathways. For instance, analogs with terminal alkyne groups are used as "clickable" probes in chemical biology to track metabolic processes, as seen in studies on sphingolipid biosynthesis using clickable ceramide analogs . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

63399-81-5

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

acetic acid;1-phenylpent-1-en-4-yn-3-ol

InChI

InChI=1S/C11H10O.C2H4O2/c1-2-11(12)9-8-10-6-4-3-5-7-10;1-2(3)4/h1,3-9,11-12H;1H3,(H,3,4)

InChI Key

AAPPUIKZPCXHCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C#CC(C=CC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-phenylpent-1-en-4-yn-3-ol typically involves the reaction of phenylacetylene with acetic acid under specific conditions. One common method includes the use of a palladium catalyst to facilitate the addition of the phenylacetylene to the acetic acid, resulting in the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-phenylpent-1-en-4-yn-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of acetic acid;1-phenylpent-1-en-4-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various electrophilic addition and substitution reactions. It may also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Phenyl-1-penten-4-yn-3-ol (CAS 31450-17-6)

  • Molecular Formula : C₁₁H₁₀O
  • Molecular Weight : 158.2 g/mol
  • Structure : Features a phenyl group, conjugated double bond (en), and triple bond (yn), enhancing electrophilic reactivity.
  • Applications : Likely used as an intermediate in organic synthesis or pharmaceuticals due to its unsaturated backbone .

3-Methyl-1-penten-4-yn-3-ol (CAS 7292-09-7)

  • Molecular Formula : C₆H₈O
  • SMILES : CC(O)(C=C)C#C
  • Properties : A tertiary alcohol with methyl and ethynyl groups; used in research for its stereochemical properties .

Acetic Acid (CAS 64-19-7)

  • Molecular Formula : C₂H₄O₂
  • Molecular Weight : 60.05 g/mol
  • Properties : Weak acid (pKa ~2.5), miscible with water, and produced via microbial fermentation (e.g., Acetobacter pasteurianus) .
  • Industrial Relevance: Used in vinyl acetate monomer production, food preservation, and as a solvent. Engineered bacterial strains overexpressing PQQ-ADH enzymes enhance acetic acid yields (e.g., 61.42 g/L in engineered A. pasteurianus vs. 5.26–8.21 mmol/gDW/h flux differences) .

Comparative Data Table

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Functional Groups Applications
Acetic acid C₂H₄O₂ 64-19-7 60.05 Carboxylic acid Vinegar, chemical synthesis, fermentation
1-Phenyl-1-penten-4-yn-3-ol C₁₁H₁₀O 31450-17-6 158.2 Phenyl, enynol Organic synthesis, pharmaceuticals
3-Methyl-1-penten-4-yn-3-ol C₆H₈O 7292-09-7 98.14 Tertiary alcohol, ethynyl Research chemicals, stereochemical studies
Acetic acid;4-fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol C₁₈H₁₄FNO₃ N/A 335.31 Acetic acid salt, pyrazole, fluorophenyl Potential pharmaceutical or agrochemical use

Research Findings and Metabolic Insights

  • Acetic Acid Biosynthesis: In Acetobacter pasteurianus, overexpression of PQQ-dependent alcohol dehydrogenase (PQQ-ADH) increases acetic acid production by enhancing ethanol oxidation flux (8.21 vs. 5.26 mmol/gDW/h in engineered vs. wild-type strains). Proteomic analysis revealed upregulation of heat shock proteins, glutamine synthetase, and elongation factor Tu, improving ethanol tolerance .
  • Comparative Reactivity: The enynol structure in 1-phenylpent-1-en-4-yn-3-ol likely undergoes electrophilic additions or cycloadditions, unlike acetic acid’s acid-base or esterification reactions. Its phenyl group may enhance stability in hydrophobic environments .
  • Safety and Handling: While acetic acid requires standard acid-handling protocols, the phenyl-enynol derivative may pose specific hazards (e.g., flammability or reactivity) due to unsaturated bonds .

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